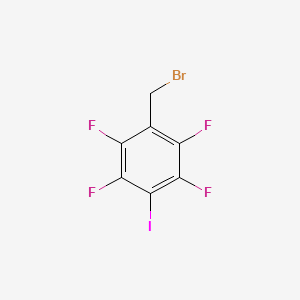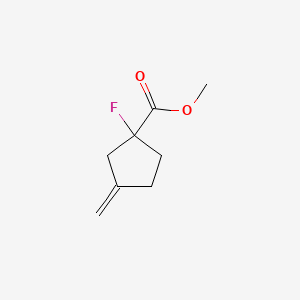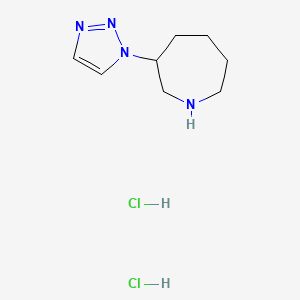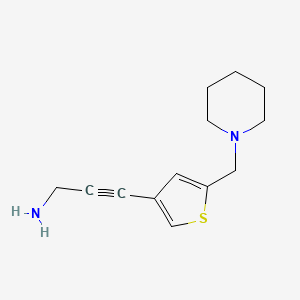![molecular formula C10H12OSSi B13474311 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the thiophene ring at the 5-position, and an aldehyde group at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of method depends on the desired scale, cost, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carboxylic acid.
Reduction: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the trimethylsilyl group can enhance the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but lacks the aldehyde group.
3-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but with the ethynyl group at a different position.
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position .
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is unique due to the specific positioning of the trimethylsilyl-ethynyl moiety and the aldehyde group on the thiophene ring
Eigenschaften
Molekularformel |
C10H12OSSi |
|---|---|
Molekulargewicht |
208.35 g/mol |
IUPAC-Name |
5-(2-trimethylsilylethynyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)5-4-10-6-9(7-11)8-12-10/h6-8H,1-3H3 |
InChI-Schlüssel |
ZZPJJTYKQVRRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=CS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)

![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)

![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)


![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)


![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
